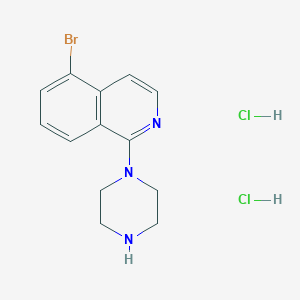

5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride” is a chemical compound with the molecular formula C13H16BrCl2N3. It has a molecular weight of 365.0962 . It is a white solid .

Synthesis Analysis

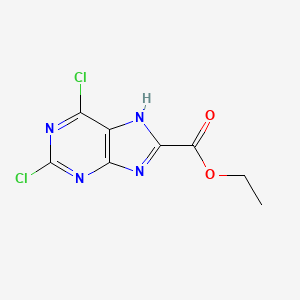

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H .Physical and Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 365.0962 . The compound’s InChI code is 1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H .Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Piperazine and its derivatives, including 5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride, have shown a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. The molecule is part of a larger family of compounds that exhibit significant medicinal potential, from antimalarial effects to their roles as serotonin receptor antagonists and absorption enhancers in CO2 capture processes. The versatility of piperazine-based compounds has spurred ongoing research into their synthesis and potential therapeutic uses.

Antimalarial Efficacy : Piperazine derivatives have been utilized in antimalarial combination therapies, demonstrating high efficacy and safety in the treatment against Plasmodium falciparum and Plasmodium vivax malaria. Their role in fixed-dose combinations, such as dihydroartemisinin–piperaquine, underscores their importance in current antimalarial strategies (Gargano, Cenci, & Bassat, 2011).

Serotonin Receptor Antagonism : Some piperazine derivatives have been identified as potent antagonists at 5-HT1A and 5-HT1B receptors, offering a novel approach to fast-acting antidepressant and anxiolytic therapies. These compounds can increase serotonin levels in the brain, potentially providing rapid therapeutic onset for depression and anxiety disorders (Watson & Dawson, 2007).

Therapeutic Patents and Drug Design : The presence of the piperazine moiety in a wide range of therapeutic agents underscores its significance in drug design. Piperazine derivatives have been patented for various uses, including CNS agents, anticancer, cardio-protective agents, and more, highlighting the scaffold's flexibility in discovering drug-like elements for diverse diseases (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity : Piperazine scaffolds have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The incorporation of piperazine as a core structural element in anti-TB molecules highlights its importance in the development of new antimycobacterial agents (Girase et al., 2020).

Isoquinoline Derivatives in Modern Therapeutics : Isoquinoline derivatives, including those containing the piperazine ring, have shown promising biological activities ranging from antifungal to antitumor effects. These compounds' pharmacological importance is being explored for potential applications in treating various diseases, offering insights for future drug discovery and development (Danao et al., 2021).

Properties

IUPAC Name |

5-bromo-1-piperazin-1-ylisoquinoline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3.2ClH/c14-12-3-1-2-11-10(12)4-5-16-13(11)17-8-6-15-7-9-17;;/h1-5,15H,6-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZRIDMDZUVWQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2C=CC=C3Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)

![N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2583771.png)

![N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2583773.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583779.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2583782.png)